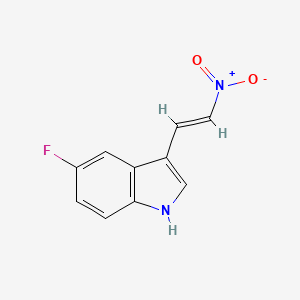

1-苄基-4-(4-溴-2-硝基苯基)哌嗪

描述

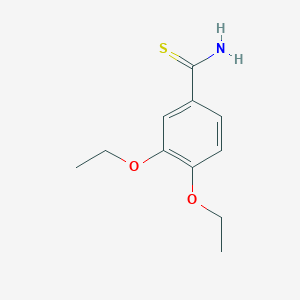

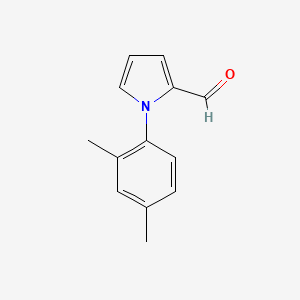

1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine is a compound that belongs to the piperazine class, which is known for its diverse pharmacological properties. Piperazine derivatives have been extensively studied for their potential as central nervous system agents, antibacterial agents, and in various other therapeutic areas. The specific compound , while not directly mentioned in the provided papers, is structurally related to the compounds discussed in these studies, which focus on the synthesis, characterization, and evaluation of piperazine derivatives with various substituents that influence their biological activity and physicochemical properties.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the introduction of various functional groups to the piperazine core to enhance biological activity and improve pharmacokinetic properties. For instance, the synthesis of analogs with improved bioavailability was achieved by modifying the benzyl group on the piperazine ring and introducing nitrogen atoms into the aromatic ring . Similarly, the synthesis of heterocyclic (2-nitrophenyl)piperazines was performed to evaluate their binding affinity to different receptors, indicating the importance of the nitrophenyl group in receptor binding . These studies suggest that the synthesis of 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine would likely involve similar strategies to introduce the bromo and nitro substituents to the phenyl ring, which are expected to influence the compound's biological activity.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their interaction with biological targets. X-ray crystallography studies have provided insights into the conformation and geometry of these compounds. For example, a novel 1-benzhydryl piperazine derivative was found to have a chair conformation for the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . The crystal structures of related triazenes revealed different conformations of the piperazine ring, such as the unusual pseudo-boat conformation . These findings highlight the significance of the molecular structure in the biological function of piperazine derivatives, and similar analyses would be essential for understanding the properties of 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine.

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions that are essential for their synthesis and modification. The nucleophilic substitution reaction was employed to synthesize a benzhydryl piperazine derivative . Additionally, amination reactions have been used to introduce amino groups into the piperazine structure, as seen in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate . These reactions are indicative of the types of chemical transformations that could be applied to synthesize and modify 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and crystallinity, are influenced by their molecular structure and substituents. The introduction of nitro groups and other substituents has been shown to affect the antibacterial activity and bioavailability of these compounds . The supramolecular assembly and crystallization behavior of piperazine salts have also been studied, revealing the impact of aromatic carboxylic acids on the dimensionality of the crystal structure . These aspects are critical for the development of piperazine-based drugs, and a thorough analysis of the physical and chemical properties would be necessary for 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine to assess its potential as a therapeutic agent.

科学研究应用

晶体结构和超分子组装

- 合成和晶体结构: 与芳香族羧酸共结晶的 4-(4-硝基苯基)哌嗪-1-鎓阳离子的新盐的合成证明了创造不同分子结构的潜力。一种盐表现出二维超分子组装,而另一种盐表现出三维结构。这突出了该化合物在晶体学和材料科学中的效用 (Prasad 等,2022)。

抗菌应用

体外抗菌评价: 对 1-苯基-、1-苄基-和 1-二苯甲基-4-氨基哌嗪的胂酮进行的抗菌和抗真菌活性测试表明,几种化合物对各种细菌菌株(如金黄色葡萄球菌和枯草芽孢杆菌)以及对酿酒酵母的抗真菌活性表现出显着的活性 (Yung 等,1971)。

新型衍生物的合成和抗菌活性: 合成了一种新的尿素和硫脲衍生物,这些衍生物的哌嗪掺杂了非布司他,突出了它们有希望的抗病毒和抗菌活性。这包括对烟草花叶病毒和各种细菌菌株的显着疗效,表明在抗病毒和抗菌药物开发中具有潜在应用 (Reddy 等,2013)。

抗癌应用

- 对白血病的抗增殖和红细胞分化: 发现哌嗪衍生物对慢性粒细胞白血病的一种 K-562 细胞系的增殖具有抑制作用。这表明在开发抗癌疗法中具有潜在应用 (Saab 等,2013)。

细菌生物膜抑制

- 具有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物: 这些化合物对包括 MRSA 和 VRE 在内的各种细菌菌株表现出显着的抗菌功效和生物膜抑制活性。这表明它们在对抗细菌生物膜和耐药细菌菌株中具有潜在用途 (Mekky & Sanad,2020)。

属性

IUPAC Name |

1-benzyl-4-(4-bromo-2-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O2/c18-15-6-7-16(17(12-15)21(22)23)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSTXMIJSXRRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429144 | |

| Record name | 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine | |

CAS RN |

883522-59-6 | |

| Record name | 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)